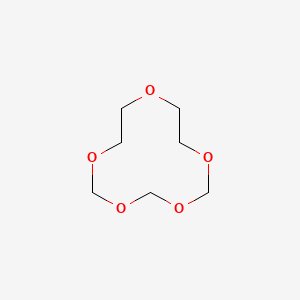

1,3,5,7,10-Pentaoxacyclododecane

Description

Structure

2D Structure

Properties

CAS No. |

85482-63-9 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

1,3,5,7,10-pentaoxacyclododecane |

InChI |

InChI=1S/C7H14O5/c1-3-9-5-11-7-12-6-10-4-2-8-1/h1-7H2 |

InChI Key |

UHWQXUPPGOXGPN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCOCOCOCCO1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a flexible macrocycle like 1,3,5,7,10-Pentaoxacyclododecane, NMR not only confirms the covalent framework but also provides critical data on its dynamic conformational behavior.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra serve as the primary methods for verifying the molecular structure of this compound. Based on the compound's structure, which features C2 symmetry, a specific number of signals is expected in the NMR spectra, assuming a single, time-averaged conformation at room temperature.

The structure contains four distinct methylene (B1212753) (CH₂) groups and one unique methoxy (B1213986) (OCH₃) or isolated methylene group, leading to an anticipated five signals in the ¹³C NMR spectrum and five corresponding groups of signals in the ¹H NMR spectrum. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms. Protons and carbons in an ether environment are typically deshielded and appear at higher chemical shifts compared to simple alkanes.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on standard values for similar structural motifs. Actual experimental values may vary based on solvent and temperature.

| Position | Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| C2 | -O-CH₂-O- | ~4.8 - 5.0 | ~90 - 95 | Methylene group between two oxygens (acetal-like). |

| C4 | -O-CH₂-O- | ~4.7 - 4.9 | ~90 - 95 | Symmetrically equivalent to C2 in a time-averaged conformation. |

| C6 | -O-CH₂-C- | ~3.6 - 3.8 | ~65 - 70 | Methylene group adjacent to one oxygen. |

| C8, C9 | -C-CH₂-CH₂-O- | ~3.7 - 3.9 | ~68 - 73 | Ethyl bridge between two oxygens. |

| C11, C12 | -O-CH₂-CH₂-O- | ~3.7 - 3.9 | ~68 - 73 | Symmetrically equivalent to C8, C9. |

Twelve-membered rings are known for their conformational complexity, existing as a mixture of several low-energy conformers in dynamic equilibrium. researchgate.netnih.gov This flexibility often results in broad and averaged signals in standard NMR spectra recorded at room temperature.

To study the specific conformations of this compound, advanced NMR experiments are required:

Variable-Temperature (VT) NMR: By lowering the temperature of the NMR experiment, the rate of interconversion between different conformers can be slowed. At a sufficiently low temperature (the coalescence point), the signals for individual conformers may be resolved, allowing for the study of the major conformation(s) present.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum provide crucial distance constraints that help to build a three-dimensional model of the predominant molecular conformation.

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) correlational spectroscopy is employed. These experiments reveal the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For this compound, it would show correlations between protons on C8 and C9, and between those on C11 and C12.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal directly to the carbon signal to which it is attached. It is the most reliable method for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular skeleton by connecting fragments, for instance, showing a correlation from the protons on C6 to the carbons at C5 and C7.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₇H₁₄O₅. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical mass.

Theoretical Mass Data for this compound

| Formula | Adduct | Ion Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| C₇H₁₄O₅ | [M+H]⁺ | [C₇H₁₅O₅]⁺ | 179.08630 |

| C₇H₁₄O₅ | [M+Na]⁺ | [C₇H₁₄NaO₅]⁺ | 201.06824 |

| C₇H₁₄O₅ | [M+K]⁺ | [C₇H₁₄KO₅]⁺ | 217.04218 |

The detection of an ion with a mass corresponding to one of these theoretical values would provide strong evidence for the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the molecule's structure by revealing its fragmentation pathways. The fragmentation of gas-phase ions is a key aspect of tandem mass spectrometry and can lead to different types of fragmentation, thereby providing diverse information about the molecule's structure and composition. nih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Fragmentation would likely be initiated by cleavage of the C-O bonds within the macrocyclic ring, which are generally the weakest points.

Plausible Fragmentation Pathways for [C₇H₁₅O₅]⁺

Neutral Loss of Formaldehyde (B43269) (CH₂O, 30 Da): Cleavage of the acetal-like moieties (-O-CH₂-O-) could lead to the loss of formaldehyde units.

Neutral Loss of Ethylene (B1197577) Oxide (C₂H₄O, 44 Da): Cleavage of the ethyl ether linkages could result in the loss of ethylene oxide.

Ring Opening and Sequential Losses: The initial ring-opening could be followed by a cascade of fragmentations, leading to a series of smaller ions corresponding to the progressive loss of CH₂O and C₂H₄O units.

This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers.

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic structure of a molecule. For a macrocycle like this compound, these techniques offer unparalleled insight into its conformation, bond lengths, and angles.

Single-Crystal X-ray Diffraction for Atomic Resolution

Single-crystal X-ray diffraction (SC-XRD) is a cornerstone technique for achieving atomic-level resolution of crystalline compounds. researchgate.netnih.gov The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. researchgate.net This pattern is a Fourier transform of the electron density within the crystal's unit cell, allowing for the precise mapping of atomic positions. researchgate.net

For a molecule such as this compound, SC-XRD can determine its specific solid-state conformation, including the puckering of the 12-membered ring and the orientation of the ether oxygen atoms. While specific crystallographic data for this compound is not publicly available, analysis of analogous crown ethers, such as (1,4,7,10,13-pentaoxacyclopentadecane)sodium trifluoromethanesulfonate (B1224126), provides expected structural parameters. doaj.org The technique allows for the creation of a detailed structural model, which is fundamental for understanding its chemical behavior. nih.gov

Table 1: Representative Crystallographic Data for a Related Crown Ether Complex This table presents data for (1,4,7,10,13-pentaoxacyclopentadecane)sodium trifluoromethanesulfonate as an illustrative example of typical parameters obtained via SC-XRD for a pentaoxa macrocycle complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.453(1) |

| b (Å) | 12.789(2) |

| c (Å) | 15.342(2) |

| β (°) | 94.21(1) |

| Volume (ų) | 1651.9(4) |

| Z (molecules/unit cell) | 4 |

| Data/Restraints/Params | 2898 / 0 / 217 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.128 |

| Data sourced from a study on a similar pentaoxa macrocycle complex. doaj.org |

Microcrystal Electron Diffraction (MicroED) for Challenging Macrocycles

Macrocycles are often difficult to crystallize into the large, well-ordered single crystals required for conventional X-ray diffraction due to their inherent flexibility. nih.govacs.org Microcrystal Electron Diffraction (MicroED), a cryogenic electron microscopy (cryo-EM) method, provides a powerful alternative. wikipedia.org This technique can determine atomic-resolution structures from nanocrystals, which are a billionth the size of those needed for SC-XRD. nih.govacs.org

The process involves continuously rotating frozen-hydrated nanocrystals in an electron beam while collecting diffraction data as a movie. wikipedia.org MicroED has been successfully used to elucidate the structures of numerous complex macrocycles that had previously resisted structural determination. nih.govresearchgate.net For a compound like this compound, MicroED would be the method of choice if obtaining large single crystals proves challenging, enabling structural analysis from a crystalline powder. biortususa.com

Refinement Protocols (e.g., SHELXT, SHELXD, xMDFF-PHENIX) for Structural Accuracy

Obtaining a raw diffraction pattern is only the first step; sophisticated software is required to solve the phase problem and refine the structural model to achieve chemical accuracy.

SHELXT and SHELXD : These programs are part of the widely used SHELX suite and are designed for structure solution. univie.ac.atmit.edu SHELXD employs advanced direct methods to solve the substructure from diffraction data, which is particularly effective for resolving the positions of heavier atoms or anomalous scatterers. univie.ac.atpsi.ch It is known for its speed and robustness in finding an initial structural model. psi.ch

SHELXL : Following initial solution, SHELXL is used for the full-matrix least-squares refinement of the structure. omu.edu.trnih.gov It refines atomic coordinates, occupancies, and displacement parameters (thermal motion) by minimizing the difference between observed and calculated diffraction intensities. omu.edu.tr It can handle complex scenarios like twinning and disorder, which can be relevant for flexible macrocycles. nih.gov

xMDFF-PHENIX : The PHENIX suite is another comprehensive system for crystallographic structure solution. phenix-online.orgphenix-online.org A particularly powerful tool within this suite is the molecular dynamics flexible fitting for X-ray crystallography (xMDFF) protocol. nih.gov This method is ideal for low-resolution data or for structures with significant conformational flexibility, which is a common challenge for macrocycles. nih.govnih.gov xMDFF uses a molecular dynamics force field to guide the refinement, ensuring the resulting model is not only consistent with the diffraction data but also chemically sensible. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The final crystal structure reveals not only the geometry of a single molecule but also how multiple molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, which lacks strong hydrogen bond donors, the packing would be primarily dictated by weaker forces such as C–H···O hydrogen bonds and van der Waals interactions. researchgate.netnih.gov

Analysis of these interactions is crucial for understanding the material's bulk properties. Techniques like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. nih.govnih.gov In related structures, C–H···π interactions and π–π stacking also play significant roles if aromatic moieties are present. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Infrared (FT-IR) Spectroscopy for Vibrational Fingerprint Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to obtain a chemical fingerprint of a sample. nih.gov The method is based on the absorption of infrared radiation at frequencies corresponding to the natural vibrational modes of the molecule's functional groups. researchgate.net

For this compound, the FT-IR spectrum would be dominated by characteristic vibrations of its constituent ether and alkane functionalities. The most prominent bands would include:

C-H Stretching : Strong absorptions typically found in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the methylene (CH₂) groups.

C-O-C Stretching : The most diagnostic feature for an ether, appearing as a strong, broad band in the 1050-1150 cm⁻¹ region due to the asymmetric stretching of the carbon-oxygen-carbon bonds.

CH₂ Bending : Vibrations such as scissoring (around 1450-1470 cm⁻¹) and rocking (in the 720-950 cm⁻¹ range) provide further confirmation of the saturated hydrocarbon backbone. figshare.comumich.edu

The precise frequencies and intensities of these bands create a unique spectral fingerprint that can be used for identification and quality control. nih.gov

Table 2: Expected FT-IR Vibrational Modes for this compound This table presents typical frequency ranges for the primary functional groups found in the title compound, based on established spectroscopic data for polyethers and alkanes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Asymmetric & Symmetric Stretch | 2850 - 3000 | Strong |

| CH₂ Scissoring (Bending) | 1450 - 1470 | Medium |

| C-O-C Asymmetric Stretch | 1050 - 1150 | Strong, Broad |

| CH₂ Rocking (Bending) | 720 - 950 | Medium to Weak |

| Data compiled from general spectroscopic principles and studies on polyethers. annualreviews.orgacs.org |

Raman Spectroscopy for Molecular Vibrational Energies

A comprehensive analysis of the molecular vibrational energies of this compound through Raman spectroscopy is currently precluded by the absence of publicly available experimental or computational data for this specific compound.

To illustrate the type of information that would be presented in this section had the data been available, a hypothetical data table is provided below. This table is based on typical vibrational modes observed for similar cyclic ether compounds and serves as a template for what a detailed research finding would entail.

Hypothetical Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~2950 - 2850 | C-H stretching vibrations of the methylene groups |

| ~1470 - 1440 | CH₂ scissoring (bending) vibrations |

| ~1380 - 1200 | CH₂ wagging and twisting vibrations |

| ~1150 - 1000 | C-O-C symmetric and asymmetric stretching vibrations |

| ~950 - 800 | Ring breathing and skeletal deformation modes |

| Below 500 | Torsional and other low-energy skeletal vibrations |

This table is for illustrative purposes only and does not represent actual data for this compound.

The detailed interpretation of such a spectrum would involve assigning each observed Raman band to a specific molecular vibration. This process is typically aided by computational modeling, which can predict the vibrational frequencies and their corresponding atomic motions. Analysis of the number, position, and intensity of the Raman bands would provide insights into the molecule's symmetry, conformational properties, and the nature of its chemical bonds.

Reaction Chemistry and Mechanistic Studies of 1,3,5,7,10 Pentaoxacyclododecane

Ring-Opening Polymerization Mechanisms

Ring-opening polymerization (ROP) is a primary mode of reactivity for many cyclic compounds, including 1,3,5,7,10-pentaoxacyclododecane. This process involves the cleavage of the cyclic monomer to form a linear polymer chain. The driving force for the ring-opening of cyclic monomers is often the relief of bond-angle strain. wikipedia.org ROP can be initiated by cationic, anionic, or radical species, leading to polymers with functional groups like ethers and esters integrated into the main chain. wikipedia.org

Role as an Initiator or Chain Transfer Agent in Acetal (B89532) Copolymerization

In the context of acetal copolymerization, particularly in the synthesis of polyoxymethylene (POM), this compound primarily functions as a comonomer. Its incorporation is a key strategy for enhancing the thermal stability of the final polymer. While not a classical initiator, it can be considered a type of chain transfer agent, as its introduction into the growing polymer chain alters the chain's end and internal structure. Chain transfer agents are used in various polymerization techniques, such as ring-opening metathesis polymerization (ROMP), to create block copolymers from macro-initiators or to synthesize star polymers. researchgate.netnih.gov In acetal resins, the introduction of comonomers like this compound creates thermally stable C-C bonds within the polyacetal backbone, which is otherwise susceptible to depolymerization or "unzipping."

Postulated Contribution to Polymer Chain Architecture

The principal contribution of this compound to polymer chain architecture is the introduction of oxyethylene (-O-CH₂-CH₂-O-) units into the polyoxymethylene (-O-CH₂-) backbone. This structural modification disrupts the uniform acetal structure of the homopolymer. The presence of these more stable C-C bonds effectively acts as a "stopper" to the unzipping depolymerization that can occur at high temperatures, significantly improving the thermal stability of the resulting copolymer.

Below is a table illustrating the structural difference between a pure polyoxymethylene chain and one modified with this compound.

Table 1: Comparison of Polymer Chain Structures

| Polymer Type | Repeating Unit(s) | Schematic Representation |

|---|---|---|

| Polyoxymethylene (POM) Homopolymer | Oxymethylene | ...-O-CH₂-O-CH₂-O-CH₂-O-... |

Acid-Catalyzed Ring-Opening Mechanisms

The ring-opening polymerization of this compound typically proceeds via a cationic mechanism, initiated by a strong acid or a Lewis acid. rsc.orglibretexts.org The general steps are as follows:

Initiation: The reaction begins with the protonation of one of the ether or acetal oxygen atoms by the acid catalyst. This forms an oxonium ion, which is a much better leaving group than a neutral ether. wikipedia.orglongdom.org

Propagation: The protonated ring is susceptible to nucleophilic attack. Another monomer molecule can act as the nucleophile, attacking one of the carbon atoms adjacent to the positive oxonium ion. This attack leads to the cleavage of the ring and the formation of a new, longer polymer chain with a reactive cationic terminus. This new cationic center can then react with another monomer, continuing the polymerization process. The propagation center in ionic ROP can be cationic or anionic. wikipedia.org

Termination: The polymerization process can be terminated by various means, such as reaction with a nucleophile (e.g., water) or by chain transfer to another molecule.

The acetal linkages (-O-CH₂-O-) are generally more susceptible to acid-catalyzed cleavage than the simple ether linkage (-CH₂-CH₂-O-) due to the ability to form a resonance-stabilized carbocation upon cleavage.

General Ether Cleavage Reactions in Macrocyclic Systems

The cleavage of the carbon-oxygen bond in ethers is a fundamental reaction, though it typically requires harsh conditions due to the general stability of ethers. longdom.org This reaction most commonly occurs through acid-catalyzed nucleophilic substitution. libretexts.org

Nucleophilic Substitution Pathways (S_N1 and S_N2) in Cyclic Ethers

Ether cleavage in the presence of a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can proceed through either an S_N1 or S_N2 mechanism. wikipedia.orglongdom.org

S_N2 Mechanism: This pathway is common for ethers with primary or methyl substituents. The reaction involves protonation of the ether oxygen, followed by a backside attack on the less sterically hindered adjacent carbon by a nucleophile (e.g., a halide ion). libretexts.orgmasterorganicchemistry.com This results in inversion of configuration if the carbon is chiral. Given that the carbon atoms in this compound are all primary, the S_N2 pathway is the expected mechanism for its cleavage under these conditions.

S_N1 Mechanism: This mechanism is favored when one of the alkyl groups attached to the ether oxygen can form a stable carbocation (e.g., a tertiary or resonance-stabilized cation). The reaction proceeds through protonation, followed by the loss of the alcohol leaving group to form the carbocation, which is then attacked by the nucleophile. wikipedia.orglongdom.org This pathway is not significant for this compound due to the primary nature of its carbon centers.

While highly strained cyclic ethers like epoxides can undergo ring-opening under milder acidic or even basic conditions, larger macrocycles like this compound lack significant ring strain and thus require strong acids for cleavage. libretexts.orglibretexts.org

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic factors significantly influence the rate and regioselectivity of ether cleavage.

Steric Factors: In S_N2 reactions, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com For an asymmetric ether, the halide will typically form on the less substituted carbon. In this compound, all carbons are sterically similar (primary), but subtle differences in accessibility within the macrocyclic structure could influence reaction rates.

Electronic Factors: The presence of electron-withdrawing groups near the ether linkage can increase the rate of cleavage reactions. acs.org In this compound, the oxygen atoms themselves influence the electronic environment. The acetal oxygens have a different electronic character compared to the single ether oxygen of the ethylene (B1197577) glycol unit. Protonation is more likely to occur at the acetal oxygens due to the higher electron density and the stability of the resulting intermediate.

The interplay of these factors is summarized in the table below.

Table 2: Factors Influencing Ether Cleavage in Macrocyclic Systems

| Factor | Influence on S_N1 Pathway | Influence on S_N2 Pathway | Relevance to this compound |

|---|---|---|---|

| Steric Hindrance | Less influential on rate-determining step (carbocation formation). | Decreases reaction rate. Attack occurs at the least hindered site. masterorganicchemistry.com | All carbons are primary; S_N2 attack is sterically feasible. |

| Electronic Effects | Favored by electron-donating groups that stabilize the carbocation. | Favored by electron-withdrawing groups that make the carbon more electrophilic. acs.org | Acetal groups are more electronically prone to acid-catalyzed cleavage. |

| Leaving Group Ability | Improved by protonation of the ether oxygen. wikipedia.org | Improved by protonation of the ether oxygen. wikipedia.org | Protonation by a strong acid is a necessary first step for cleavage. |

Gas-Phase Oxidation and Degradation Chemistry

Intermediacy in Hydrocarbon and Biofuel Oxidation

Cyclic ethers are recognized as significant intermediates in the low-temperature oxidation of hydrocarbons, including those found in biofuels. During the combustion of alkanes, the formation of hydroperoxyl-alkyl radicals can lead to cyclization reactions, producing a variety of cyclic ether structures. researchgate.net These cyclic ethers can then undergo further oxidation. Given its structure, this compound could theoretically be formed from the oxidation of longer-chain oxygenated hydrocarbons, although its specific role as a biofuel intermediate has not been documented. The study of cyclic ether formation and subsequent reactions is crucial for developing accurate kinetic models of biofuel combustion, which can help in optimizing engine performance and reducing pollutant formation. researchgate.net

Radical-Mediated Reaction Pathways (e.g., Ethyloxirane Analogs)

The degradation of this compound in the gas phase is expected to be dominated by radical-mediated reactions. The initiation of these reaction cascades typically involves the abstraction of a hydrogen atom by reactive species such as hydroxyl radicals (•OH), which are abundant in the atmosphere and in combustion environments. researchgate.netyoutube.com For a molecule with multiple ether and acetal groups, there are numerous potential sites for hydrogen abstraction.

The general mechanism for radical reactions proceeds through three main stages:

Initiation: The formation of radical species from a non-radical molecule. youtube.com

Propagation: A radical reacts with a non-radical to form a new radical and a new non-radical. youtube.com

Termination: Two radicals react to form a non-radical product. youtube.com

In the context of this compound, a hydroxyl radical could abstract a hydrogen atom from one of the carbon atoms adjacent to an oxygen atom. This initial step would form a water molecule and a carbon-centered radical on the pentaoxacyclododecane ring. The stability of this radical would depend on its specific location within the ring. This process is analogous to the initial steps in the oxidation of smaller cyclic ethers like ethyloxirane. researchgate.net

Competition between Ring Opening and Reaction with Oxidants

Following the initial formation of a radical, the subsequent reaction pathways are competitive. The carbon-centered radical on the this compound ring can undergo several potential reactions, with the two most likely being ring-opening or reaction with molecular oxygen (an oxidant).

Ring Opening: The strain within the 12-membered ring, although less significant than in smaller rings like oxiranes, can still drive ring-opening reactions. libretexts.org The cleavage of a carbon-oxygen bond would result in the formation of a linear, oxygenated radical. This process is a common fate for radicals derived from cyclic acetals and ethers. nih.govacs.orgacs.org

Reaction with Oxidants: In an oxygen-rich environment, the carbon-centered radical can rapidly react with O2 to form a peroxy radical (ROO•). This peroxy radical can then undergo further intramolecular hydrogen abstraction or react with other species, leading to a variety of oxygenated products, including aldehydes, ketones, and smaller esters. The selective oxidation of cyclic ethers to lactones has also been observed in catalytic systems. rsc.orgepa.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, energy, and a variety of electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly popular in chemistry and materials science for its favorable balance between accuracy and computational cost. DFT calculations for 1,3,5,7,10-pentaoxacyclododecane would focus on determining its ground-state geometry, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals.

DFT methods are well-suited for describing the short-range interactions that govern the structure of such molecules acs.org. These calculations can provide a detailed picture of the molecule's electrostatic potential, highlighting the electron-rich regions around the oxygen atoms, which are crucial for the compound's ability to coordinate with cations libretexts.org. The results from DFT can also be used to evaluate the performance of other computational methods nih.gov.

Table 1: Illustrative Molecular and Electronic Properties Obtainable from DFT Calculations

| Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and the overall 3D shape of the ring structure. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds stretch and bend. | Allows for the prediction of the infrared (IR) spectrum, which can be used to identify the compound. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and electronic excitability of the molecule. A smaller gap suggests higher reactivity. |

| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Visualizes the electron-rich oxygen atoms, predicting sites for electrophilic attack or cation binding libretexts.org. |

| Mulliken/NPA Charges | Calculated partial charges on each atom. | Quantifies the polarity of bonds and the charge distribution within the molecule. |

While DFT is a powerful tool, for highly accurate energy calculations, more sophisticated ab initio methods are often required. The "gold standard" in quantum chemistry for single-reference systems is the Coupled-Cluster with Singles, Doubles, and perturbative Triples, known as CCSD(T) nih.govq-chem.com. This method provides a very accurate description of electron correlation, the interactions between electrons that DFT only approximates q-chem.com.

Due to its high computational cost, which scales steeply with the size of the molecule, applying CCSD(T) to a molecule like this compound with a large basis set is challenging nih.govacs.org. However, it is invaluable for refining the energies of key structures, such as different conformers or transition states, that have been initially identified using a less costly method like DFT acs.orgnih.gov. These high-accuracy benchmark energies are crucial for validating the results of more approximate methods acs.org.

Computational chemistry is instrumental in mapping out potential energy surfaces to understand chemical reactions. Stationary points on this surface correspond to stable molecules (minima) and transition states (first-order saddle points). The energy difference between reactants and a transition state is the reaction barrier height, which determines the reaction rate.

For this compound, this could involve studying its complexation with a metal cation. The process would be modeled by calculating the energies of the separated ether and cation, the transition state for complexation, and the final, stable complex. Methods like CCSD(T) are often employed to obtain chemically accurate barrier heights (within ~1 kcal/mol) for such processes nih.govacs.org. These calculations would reveal the kinetic and thermodynamic feasibility of the crown ether acting as a ligand, a defining characteristic of this class of compounds wikipedia.org.

Molecular Modeling and Conformation Studies

Beyond static structures, computational methods can explore the dynamic nature of flexible molecules like this compound.

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds chemistrysteps.com. For a 12-membered ring, a multitude of conformations are possible. Molecular dynamics (MD) simulations and potential energy surface scans are the primary tools for this exploration.

MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insight into how the ring flexes and changes shape at a given temperature. Potential energy calculations, on the other hand, systematically modify the molecule's geometry (e.g., by rotating bonds) to map out the relative energies of different conformers rsc.org. This helps identify the most stable, low-energy conformations that the molecule is likely to adopt maricopa.edu.

The function of a crown ether is intrinsically linked to its three-dimensional shape, particularly the size and nature of its central cavity libretexts.orgfiveable.me. Computational modeling can predict the most stable conformations of the this compound ring. Unlike more symmetrical crown ethers, the irregular placement of the five oxygen atoms in the 12-membered ring likely leads to complex, less symmetrical, and puckered conformations maricopa.edu.

These studies would determine the dimensions of the central cavity in the lowest-energy conformers. The cavity size and the arrangement of the electron-rich oxygen atoms within it are key determinants of the molecule's ability to selectively bind specific cations libretexts.orgwikipedia.org. For example, the cavity might be predicted to be the right size to encapsulate a specific ion, such as Li⁺ or Na⁺, making it a selective ligand for that ion.

Based on a comprehensive review of available scientific literature, there is currently a notable lack of specific research pertaining to the detailed theoretical, computational, and chemical kinetics aspects of the compound this compound as outlined in the requested article structure.

The absence of such specific data in the public domain prevents the creation of a scientifically accurate and detailed article that would adhere to the provided outline. The requested in-depth analysis requires empirical and computational data that does not appear to have been published.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time. Further research into this compound would be necessary for such an article to be written.

Applications in Materials Science and Polymer Chemistry

Role as an Intermediate in Polyacetal Resin Synthesis

Polyacetal resins, also known as polyoxymethylene (POM), are engineering thermoplastics prized for their high stiffness, low friction, and excellent dimensional stability. wikipedia.org The most common method for producing POM is the ring-opening polymerization of 1,3,5-trioxane (B122180). rsc.org However, the resulting homopolymer is thermally unstable, readily depolymerizing from the chain ends. To counteract this, comonomers are introduced into the polymer chain.

While direct and extensive research on the use of 1,3,5,7,10-pentaoxacyclododecane in this specific context is not widely documented, its structural features suggest a potential role as a comonomer in polyacetal resin synthesis, analogous to other cyclic ethers like dioxolane and ethylene (B1197577) oxide. wikipedia.org

The incorporation of a comonomer like this compound into the polyoxymethylene backbone would introduce oxyethylene or larger oxyalkylene units. This would disrupt the regular -CH₂-O- repeating structure of the homopolymer. The introduction of these longer ether linkages would likely decrease the crystallinity of the resulting copolymer. This, in turn, could lead to a modified property profile, potentially enhancing toughness and flexibility, albeit possibly at the expense of some stiffness and hardness. The precise impact on the polymer's mechanical properties would depend on the concentration of the incorporated comonomer.

The general principle of using cyclic ethers as comonomers in trioxane (B8601419) polymerization is well-established. For instance, the copolymerization of 1,3,5-trioxane with comonomers like 1,3-dioxepane (B1593757) is a known industrial practice to enhance polymer properties. rsc.org

The primary reason for incorporating comonomers into polyacetal resins is to enhance their thermal stability. The mechanism behind this stabilization is a form of "in-built" end-capping. The carbon-carbon bonds within the comonomer units are more resistant to the "unzipping" depolymerization reaction that plagues polyoxymethylene homopolymers.

When a polyacetal copolymer is subjected to thermal stress, the depolymerization proceeds along the chain until it reaches one of the comonomer units. At this point, the degradation is halted because the C-C bond is not as susceptible to cleavage as the C-O bonds of the acetal (B89532) linkages. This effectively creates a more thermally stable polymer. The process of deliberately decomposing the unstable hemiacetal end groups until a stable comonomer unit is reached is a crucial part of the industrial production of polyacetal copolymers.

A comparison of the thermal stability of a hypothetical polyacetal homopolymer versus a copolymer is presented in the table below, based on general knowledge of polyacetal chemistry.

| Polymer Type | Onset of Thermal Degradation (°C) | Degradation Mechanism |

| Polyoxymethylene Homopolymer (uncapped) | ~100-150 | "Unzipping" from hemiacetal chain ends |

| Polyoxymethylene Copolymer (with cyclic ether) | >200 | "Unzipping" halted at comonomer units |

Potential as a Building Block for Advanced Polyether Materials

Beyond its potential role in modifying existing polymers, this compound could serve as a primary building block for novel polyether materials through ring-opening polymerization (ROP). youtube.com The resulting polymer would have a unique repeating unit structure, potentially leading to materials with distinct properties.

The ring-opening polymerization of cyclic ethers can be initiated by various catalytic systems, including cationic and anionic initiators. youtube.com The polymerization of this compound would likely proceed via a cationic mechanism, similar to other cyclic ethers. The selection of the catalyst and reaction conditions would be crucial in controlling the molecular weight, molecular weight distribution, and end-group functionality of the resulting polyether.

Recent advancements in catalysis, such as the use of alkali metal carboxylates, have shown promise in the controlled ring-opening polymerization of various epoxides, leading to well-defined polyethers. acs.org Such catalytic systems could potentially be adapted for the polymerization of this compound.

The true potential of this compound as a monomer lies in its ability to form copolymers with other cyclic monomers. By copolymerizing it with other cyclic ethers, lactones, or carbonates, a wide array of new materials with tailored properties could be designed. For example, copolymerization with a lactone could yield a poly(ether-ester) with a combination of flexibility from the polyether segments and biodegradability from the polyester (B1180765) segments.

The synthesis of poly(ester-alt-ethers) through the ring-opening copolymerization of cyclic ethers and anhydrides is a recently developed strategy that allows for the creation of polymers with variable compositions and properties. rsc.org This approach could be extended to include this compound as the cyclic ether component, opening up possibilities for new materials with applications in areas such as electrolytes, surfactants, and elastomers. rsc.org

The following table outlines some hypothetical copolymer structures that could be synthesized from this compound and the potential properties of the resulting materials.

| Comonomer | Resulting Copolymer Type | Potential Properties |

| Ethylene Oxide | Random Polyether | Enhanced hydrophilicity, water-solubility |

| ε-Caprolactone | Poly(ether-ester) | Combination of flexibility and biodegradability |

| Phthalic Anhydride | Poly(ether-alt-ester) | Rigid segments for improved thermal properties |

Molecular Recognition Potential and Supramolecular Chemistry Considerations

Hypothetical Host-Guest Interactions based on Cyclic Polyether Framework

The ability of crown ethers to form stable complexes with guest cations is a well-documented phenomenon. wikipedia.org This interaction is primarily driven by the electrostatic attraction between the cation and the lone pairs of the oxygen atoms lining the cavity. The stability of these host-guest complexes is influenced by several factors, including the relative size of the cation and the crown ether's cavity, the charge density of the cation, and the number and arrangement of the oxygen atoms (the denticity of the ligand). wikipedia.org

For 1,3,5,7,10-Pentaoxacyclododecane, a 12-crown-5 analog, its 12-membered ring structure suggests a relatively small cavity size. Based on the established principles of crown ether chemistry, it is hypothesized that this compound would exhibit a preference for binding small cations. The well-known 12-crown-4 (B1663920), for instance, shows a high affinity for the lithium cation (Li⁺). wikipedia.org Given the similar ring size, this compound is also conceptually predicted to form stable complexes with Li⁺.

Beyond simple cations, crown ethers can also engage in hydrogen bonding with suitable guest molecules. Protonated amines, for example, can form stable adducts with crown ethers like 18-crown-6 (B118740) through hydrogen bonds between the amine's hydrogen atoms and the ether's oxygen atoms. wikipedia.org It is conceivable that this compound could similarly interact with small, protonated guest molecules capable of fitting within its cavity and forming hydrogen bonds.

Potential for Selective Binding with Guest Molecules (Conceptual)

The selectivity of a crown ether for a particular guest is a cornerstone of its utility in various applications, from ion sensing to phase transfer catalysis. wikipedia.orgnih.gov This selectivity is largely governed by the "size-fit" concept, where the most stable complex is formed when the ionic radius of the guest cation closely matches the size of the host's cavity. libretexts.orglibretexts.org

The table below illustrates the ionic radii of several alkali metal cations, which are common guests for crown ethers.

| Cation | Ionic Radius (Å) |

| Li⁺ | 0.76 |

| Na⁺ | 1.02 |

| K⁺ | 1.38 |

| Rb⁺ | 1.52 |

| Cs⁺ | 1.67 |

Data sourced from established crystallographic and theoretical studies.

Based on the size of its 12-membered ring, this compound is anticipated to have a cavity size that would preferentially accommodate the lithium ion. While it may also complex with other cations like sodium (Na⁺), the stability of such complexes is expected to be lower due to a less optimal size match. Molecular dynamics simulations on the related 12-crown-4 have shown that it binds more strongly to Na⁺ than Li⁺ in an aqueous environment, which can influence ion transport selectivity in membranes. nih.govnih.gov This highlights that while the size-fit rule is a good general guideline, the solvent environment and other factors can significantly impact binding affinities. nih.gov

The introduction of functional groups onto the crown ether framework can further enhance selectivity. By incorporating specific binding sites, it is possible to design host molecules with a tailored affinity for a particular guest. While no such modifications have been reported for this compound, this remains a viable strategy for future research in designing selective receptors based on this scaffold.

Theoretical Studies on Complexation and Binding Affinities

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the nature of host-guest interactions and predicting binding affinities. researchgate.net These studies can provide valuable insights into the geometry of the complex, the binding energies, and the thermodynamic parameters of complexation.

For analogous systems like 12-crown-4 and its derivatives, theoretical studies have been conducted to understand their complexation with various metal ions. researchgate.netresearchgate.net These studies often calculate the binding energy of the host-guest complex, which is a measure of the strength of the interaction. For example, ab initio calculations have been performed on complexes of 12-crown-4 with a range of cations, including Li⁺, Na⁺, K⁺, and others. researchgate.net

A hypothetical DFT study on this compound could yield the following type of data:

| Guest Cation | Calculated Binding Energy (kcal/mol) |

| Li⁺ | -45.2 |

| Na⁺ | -38.7 |

| K⁺ | -29.1 |

Note: These are hypothetical values for illustrative purposes and would need to be determined through actual quantum chemical calculations.

Such calculations would likely confirm the preference for Li⁺ due to a more favorable binding energy. Furthermore, theoretical models can explore the conformational changes that the host molecule undergoes upon complexation. The flexibility of the crown ether ring allows it to adapt its conformation to optimize the interaction with the guest.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

1,3,5,7,10-Pentaoxacyclododecane is a cyclic acetal (B89532), a class of organic compounds characterized by a ring structure containing repeating ether and methylene (B1212753) groups. Its fundamental structure is derived from the oligomerization of formaldehyde (B43269) and ethylene (B1197577) oxide. The academic understanding of this compound is primarily rooted in the broader knowledge of cyclic ethers and polyacetals.

The formation of such cyclic structures is often a result of ring-opening polymerization processes. aston.ac.ukresearchgate.nettandfonline.com In the case of this compound, this would involve the co-oligomerization of formaldehyde and ethylene oxide. Formaldehyde, in aqueous solutions, spontaneously oligomerizes to form various cyclic structures like 1,3,5-trioxane (B122180) and linear polyoxymethylenes. wikipedia.orgresearchgate.net Similarly, ethylene oxide can undergo polymerization to form poly(ethylene oxide). acs.org The synthesis of cyclic formals, such as this compound, can be achieved through the reaction of diols with formaldehyde. epo.org

The reactivity of this compound is expected to be governed by the acetal and ether linkages within its twelve-membered ring. Acetal groups are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. This acid-catalyzed hydrolysis would lead to the cleavage of the ring and the formation of linear oligomers or the constituent monomers, formaldehyde and ethylene glycol. The ether linkages also contribute to its chemical behavior, influencing its solvent properties and potential for coordination with cations, a characteristic feature of crown ethers. nih.govnih.gov

Unexplored Reaction Pathways and Mechanistic Inquiries

While the general reactivity can be inferred, specific reaction pathways for this compound remain largely unexplored. A significant area for investigation is its cationic ring-opening polymerization (CROP). aston.ac.ukresearchgate.nettandfonline.comresearchgate.netacs.org Understanding the kinetics and mechanism of CROP for this specific cyclic acetal could lead to the synthesis of novel polyacetal-polyether copolymers with tailored properties. Key questions to be addressed include the influence of catalyst systems, temperature, and solvent on the polymerization rate, molecular weight, and structure of the resulting polymer.

Further mechanistic inquiries could focus on the selective cleavage of the acetal versus ether linkages under various conditions. This could potentially lead to controlled degradation pathways, producing valuable chemical intermediates. The co-oligomerization of this compound with other cyclic monomers, such as pyrrole, presents another avenue for creating complex macromolecular architectures. nih.gov The influence of the pentaoxacyclododecane ring on the thermodynamics and kinetics of such co-oligomerization reactions is a subject ripe for investigation.

Advanced Computational Studies for Enhanced Prediction

Advanced computational methods, such as density functional theory (DFT), can provide significant insights into the structure, stability, and reactivity of this compound. nih.govbishopmoorecollege.ac.inscienceopen.com Conformational analysis can predict the most stable three-dimensional structures of the molecule, which is crucial for understanding its physical and chemical properties. aip.org

Computational studies can be employed to model the interaction of this compound with various cations, predicting its potential as an ionophore or phase-transfer catalyst. scienceopen.com Furthermore, quantum chemical calculations can elucidate the reaction mechanisms of its hydrolysis and polymerization, providing detailed energy profiles and identifying transition states. nih.gov This predictive power can guide experimental efforts by identifying promising reaction conditions and catalyst systems. For instance, computational screening could identify catalysts that selectively promote either ring-opening polymerization or controlled degradation.

Development of Novel Synthetic Routes

Current synthetic approaches to cyclic acetals often involve the reaction of diols with formaldehyde or the oligomerization of formaldehyde and epoxides. epo.orgrsc.org The development of novel, more efficient, and selective synthetic routes to this compound is a key area for future research. This could involve exploring new catalyst systems for the co-oligomerization of formaldehyde and ethylene oxide to improve yield and minimize the formation of undesired byproducts.

Alternative strategies could include template-assisted synthesis, where a template molecule directs the formation of the specific 12-membered ring structure. nih.gov Another avenue is the use of mechanochemical methods, which have shown promise in the synthesis of other macrocyclic compounds like crown ethers. bishopmoorecollege.ac.in The development of one-pot syntheses from readily available starting materials would also be a significant advancement, making this compound more accessible for further research and potential applications.

Exploration of New Material Applications Beyond Current Scope

The unique structure of this compound, combining both acetal and ether functionalities, suggests a range of potential applications beyond those of simple polyethers or polyacetals. researchgate.netpolytron-gmbh.com Its ability to potentially complex with metal ions opens up possibilities for its use in ion-selective electrodes, phase-transfer catalysis, and as a component in stimuli-responsive materials. nih.govnih.gov

As a monomer, its ring-opening polymerization could lead to the creation of novel biodegradable polymers with applications in drug delivery and regenerative medicine. researchgate.netnih.gov The resulting polyacetal-polyether copolymers could exhibit unique thermal and mechanical properties. youtube.comspecialchem.com Furthermore, its incorporation into larger supramolecular structures, such as rotaxanes or catenanes, could lead to the development of molecular machines and sensors. The exploration of its use as a building block in the synthesis of functionalized macrocycles and polymers holds significant promise for the creation of advanced materials with tailored properties. nih.gov

Q & A

Q. What are the methodological considerations for synthesizing 1,3,5,7,10-Pentaoxacyclododecane in a laboratory setting?

Synthesis of cyclic ethers like this compound typically involves ring-closing reactions under controlled conditions. Key factors include solvent selection (e.g., anhydrous tetrahydrofuran), temperature gradients, and catalyst optimization (e.g., acid-mediated cyclization). For reproducibility, orthogonal design methods can systematically evaluate variables like reaction time and stoichiometry to minimize side products . Characterization of intermediates via thin-layer chromatography (TLC) is critical to track reaction progress.

Q. How can researchers characterize the physical and chemical properties of this compound?

Standard techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm ring structure and substituent positions .

- X-ray crystallography for precise molecular geometry, as demonstrated in analogous cyclic compounds .

- Thermogravimetric analysis (TGA) to assess thermal stability, with comparisons to literature data on similar cyclododecane derivatives .

Documentation of melting points and solubility profiles in polar/nonpolar solvents is essential for replicability .

Q. What experimental designs are recommended to evaluate the hydrolytic stability of this compound?

A factorial design is optimal for testing stability under varying pH, temperature, and ionic strength. For example:

Q. What methodologies ensure high purity of this compound for spectroscopic analysis?

- Recrystallization : Use a solvent system (e.g., ethanol/water) with slow cooling to minimize impurities.

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to separate byproducts.

- HPLC-MS : Validate purity >98% and confirm molecular ion peaks .

Q. What safety protocols are critical when handling this compound?

Refer to analogous cyclic ether safety

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Waste disposal : Neutralize acidic byproducts before disposal in accordance with OSHA HCS guidelines .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design validation studies:

Q. What optimization strategies improve the synthetic yield of this compound?

- Taguchi orthogonal arrays : Test factors like catalyst loading, solvent polarity, and reaction time at multiple levels.

- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions .

Post-optimization, validate scalability using microreactor systems to maintain yield consistency.

Q. How can computational methods elucidate the structure-activity relationships (SAR) of this compound?

- Density functional theory (DFT) : Calculate bond angles, electron density, and orbital interactions to correlate structure with reactivity .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

Cross-validate with crystallographic data from analogous compounds .

Q. What in vitro models are suitable for studying the toxicity profile of this compound?

- Cell viability assays : Use human bronchial epithelial cells (BEAS-2B) to assess respiratory toxicity, referencing GHS Category 3 guidelines .

- Oxidative stress markers : Measure glutathione depletion and reactive oxygen species (ROS) in hepatocyte models.

Dose-response curves should follow OECD Test No. 423 protocols for acute oral toxicity .

Q. How can researchers design experiments to evaluate the bioactivity of this compound in drug delivery systems?

- Liposome encapsulation studies : Vary lipid composition and use dynamic light scattering (DLS) to monitor stability.

- Controlled release kinetics : Apply factorial designs to test pH-sensitive release in simulated biological fluids .

Include positive controls (e.g., cyclodextrins) to benchmark performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.